3-[2-(Furan-2-YL)-1,3-thiazol-4-YL]propanoic acid
Description
Properties
IUPAC Name |
3-[2-(furan-2-yl)-1,3-thiazol-4-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c12-9(13)4-3-7-6-15-10(11-7)8-2-1-5-14-8/h1-2,5-6H,3-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCVUYLAQZDFCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=CS2)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Furan-2-YL)-1,3-thiazol-4-YL]propanoic acid typically involves the formation of the furan and thiazole rings followed by their coupling. One common method is the hydroarylation of 3-(furan-2-yl)propenoic acids and their esters with arenes under superelectrophilic activation conditions in neat triflic acid (TfOH) . This method ensures the formation of the desired product with high efficiency.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Furan-2-YL)-1,3-thiazol-4-YL]propanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiazole ring can be reduced to form dihydrothiazoles.
Substitution: Both the furan and thiazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the thiazole ring can produce dihydrothiazoles.
Scientific Research Applications
3-[2-(Furan-2-YL)-1,3-thiazol-4-YL]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the synthesis of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-[2-(Furan-2-YL)-1,3-thiazol-4-YL]propanoic acid exerts its effects involves its interaction with specific molecular targets. The furan and thiazole rings can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural and Functional Insights
- Furan vs. Benzofuran Substitution : Replacing the furan-2-yl group with benzofuran-3-yl () introduces a fused aromatic system, increasing molecular weight and lipophilicity. This may enhance membrane permeability but reduce aqueous solubility .
- Chlorophenyl vs. The hydrochloride salt further enhances solubility, critical for injectable formulations .
- Amino Acid Derivatives: Compounds like the dihydrochloride salt in leverage ionic properties for CNS targeting, whereas Boc-protected derivatives () are tailored for controlled release in prodrugs .
Biological Activity
3-[2-(Furan-2-YL)-1,3-thiazol-4-YL]propanoic acid is a heterocyclic compound characterized by the presence of both furan and thiazole rings. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of 3-[2-(Furan-2-YL)-1,3-thiazol-4-YL]propanoic acid is C10H9NO3S, with a molecular weight of 239.25 g/mol. The compound features a furan ring and a thiazole ring, which are known for their significant roles in various biological processes.
The biological activity of this compound can be attributed to its ability to interact with multiple biological targets. The furan and thiazole rings enable it to participate in various biochemical pathways, influencing cellular processes such as:
Antimicrobial Activity
Research indicates that 3-[2-(Furan-2-YL)-1,3-thiazol-4-YL]propanoic acid exhibits significant antimicrobial properties. A study reported that derivatives of this compound showed good activity against yeast-like fungi such as Candida albicans and bacteria including Escherichia coli and Staphylococcus aureus at concentrations around 64 μg/mL .
| Microorganism | MIC (µg/mL) |
|---|---|
| Candida albicans | 64 |
| Escherichia coli | 64 |
| Staphylococcus aureus | 64 |
Antifungal Activity
The compound has been noted for its antifungal properties, particularly against pathogenic fungi. Its structural features allow it to disrupt fungal cell membranes or inhibit essential metabolic pathways.
Case Studies
- Antimicrobial Efficacy : In vitro tests demonstrated that derivatives of 3-[2-(Furan-2-YL)-1,3-thiazol-4-YL]propanoic acid exhibited significant antibacterial activity against various strains. For instance, compounds derived from hydroarylation reactions showed promising results against Staphylococcus aureus and E. coli, suggesting their potential application in treating bacterial infections .
- Synergistic Effects : Some studies have investigated the synergistic effects of this compound when combined with other antimicrobial agents. The results indicated enhanced efficacy against resistant bacterial strains, highlighting its potential in combination therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
